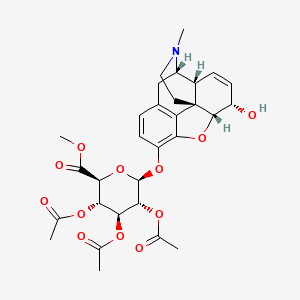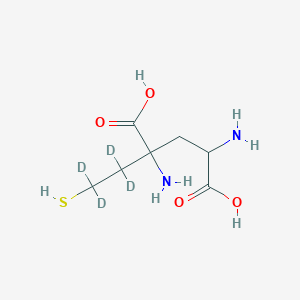![molecular formula C25H29NO6 B13437180 (16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring fused with a pregnane skeleton. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione typically involves multiple steps, starting from readily available precursors. One common method involves the Robinson-Gabriel synthesis, which is a dehydration reaction of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC is also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, influencing cellular processes and signaling pathways . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-b]oxazole derivatives: These compounds share a similar oxazole ring structure but differ in their fused ring systems.
Oxazole derivatives: Various oxazole derivatives exhibit different chemical and biological properties depending on their substituents.
Uniqueness
(16b)-21-(Acetyloxy)-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione is unique due to its specific fusion of the oxazole ring with the pregnane skeleton, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H29NO6 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(1S,2S,4R,8S,9S,12S,13R)-6,9,13-trimethyl-11,16-dioxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate |
InChI |
InChI=1S/C25H29NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-18,21-22H,5-6,10-12H2,1-4H3/t17-,18-,21+,22+,23-,24-,25+/m0/s1 |
Clave InChI |
VJUGFCDBNUADOZ-NEFXMTTNSA-N |
SMILES isomérico |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)COC(=O)C |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)

![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)

![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)


![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)


![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
